N-(2-adamantyl)-2-cyclopropylsulfonylacetamide
Description
N-(2-adamantyl)-2-cyclopropylsulfonylacetamide is a compound that features an adamantane moiety, a cyclopropyl group, and a sulfonylacetamide functional group. Adamantane derivatives are known for their unique structural properties and have been widely studied for their applications in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2-adamantyl)-2-cyclopropylsulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c17-14(8-20(18,19)13-1-2-13)16-15-11-4-9-3-10(6-11)7-12(15)5-9/h9-13,15H,1-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNMAVYHECZGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CC(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-adamantyl)-2-cyclopropylsulfonylacetamide typically involves the functionalization of adamantane derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
N-(2-adamantyl)-2-cyclopropylsulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Scientific Research Applications
N-(2-adamantyl)-2-cyclopropylsulfonylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2-cyclopropylsulfonylacetamide involves its interaction with specific molecular targets. For instance, adamantane derivatives are known to inhibit the reuptake of dopamine, which can contribute to their analgesic and neuroprotective effects . The compound may also interact with NMDA receptors, influencing neurotransmission and providing therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
N-(2-adamantyl)-2-cyclopropylsulfonylacetamide can be compared with other adamantane derivatives such as:
Amantadine: Used clinically for Parkinson’s disease and as an antiviral agent.
Memantine: Prescribed for Alzheimer’s disease due to its NMDA receptor antagonistic properties.
Hemantane: Exhibits antiparkinsonian and analgesic effects.
These compounds share the adamantane core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
